molecular formula C6H12Cl2N4 B2894449 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride CAS No. 2260917-61-9

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride

Cat. No.: B2894449
CAS No.: 2260917-61-9
M. Wt: 211.09
InChI Key: PGGUNDXUKJESDQ-TXQFBUHCSA-N
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Description

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4. It is a derivative of cyclobutanamine, where a triazole ring is attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride typically involves the reaction of cyclobutanone with hydrazine to form cyclobutanone hydrazone. This intermediate is then reacted with an appropriate triazole derivative under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted triazole derivatives .

Scientific Research Applications

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,3-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride
  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
  • 1,3,5-Trisubstituted 1,2,4-triazoles

Uniqueness

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride is unique due to its specific substitution pattern and the presence of both a cyclobutane ring and a triazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Properties

The compound is characterized by the molecular formula C6H8N42HClC_6H_8N_4\cdot 2HCl, featuring a cyclobutane ring substituted with a 1,2,4-triazole moiety and an amine group. The triazole ring is significant for its ability to interact with various biological targets, enhancing the compound's medicinal value.

Structural Features

FeatureDescription
Cyclobutane Ring Provides a unique three-dimensional structure.
Triazole Moiety Known for its biological activity and ability to form hydrogen bonds.
Amine Group Enhances solubility and reactivity with biological targets.

Synthesis Methods

The synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride typically involves cycloaddition reactions, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and selectivity.

Synthetic Route Overview

  • Starting Materials : Cyclobutanone and hydrazine are used to form cyclobutanone hydrazone.
  • Formation of Triazole : The hydrazone is reacted with an appropriate triazole derivative under acidic conditions.
  • Purification : Techniques such as recrystallization or chromatography are employed to ensure product purity.

Antimicrobial Properties

Research indicates that 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride exhibits significant antimicrobial activity. The triazole ring's ability to interact with enzymes involved in microbial metabolism suggests potential as an antimicrobial agent .

Case Study: Antimicrobial Testing

In a study evaluating various triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, compounds structurally similar to 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine showed promising inhibition rates at concentrations around 1 mM .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The mechanism of action appears to involve cell cycle arrest and apoptosis induction in cancer cell lines.

Key Findings from Research Studies:

  • In vitro assays demonstrated that derivatives of triazoles can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) .
  • Flow cytometry results indicated that certain derivatives caused G2/M phase cell cycle arrest, leading to increased apoptosis rates in treated cells.

The biological activity of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety can bind to enzymes or receptors, modulating their activity.
  • Hydrogen Bonding : The amine group facilitates hydrogen bonding with target molecules, enhancing binding affinity and specificity.

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGUNDXUKJESDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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